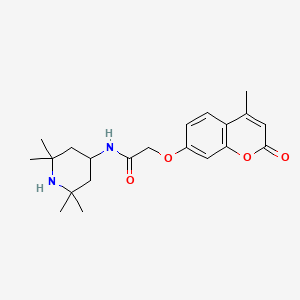
2-cyano-N,N,3-trimethylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-cyano-N,N,3-trimethylbenzenesulfonamide, also known as 2-CN-STB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This colorless crystalline compound belongs to the family of sulfonamides and is widely used in the synthesis of other organic compounds. In
Mécanisme D'action
The mechanism of action of 2-cyano-N,N,3-trimethylbenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of carbonic anhydrase. This enzyme is responsible for catalyzing the reversible hydration of carbon dioxide to bicarbonate, which is important for maintaining acid-base balance in the body. By inhibiting this enzyme, 2-cyano-N,N,3-trimethylbenzenesulfonamide disrupts this process, leading to a decrease in the production of bicarbonate and an increase in the concentration of carbon dioxide. This, in turn, can lead to a decrease in pH, which can have various effects on cellular function.
Biochemical and Physiological Effects:
Studies have shown that 2-cyano-N,N,3-trimethylbenzenesulfonamide can have various biochemical and physiological effects. For example, it has been found to exhibit anti-inflammatory and analgesic effects in animal models of inflammation and pain. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, 2-cyano-N,N,3-trimethylbenzenesulfonamide has been found to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-cyano-N,N,3-trimethylbenzenesulfonamide in lab experiments is its relatively simple synthesis method and high purity. In addition, its wide range of biological activities makes it a versatile compound for studying various physiological and biochemical processes. However, one limitation of using 2-cyano-N,N,3-trimethylbenzenesulfonamide is its potential toxicity, which can vary depending on the dose and route of administration.
Orientations Futures
There are many potential future directions for research involving 2-cyano-N,N,3-trimethylbenzenesulfonamide. For example, further studies could explore its mechanism of action and its potential as a therapeutic agent for various diseases. In addition, research could focus on developing new synthetic methods for 2-cyano-N,N,3-trimethylbenzenesulfonamide and its derivatives, as well as exploring its potential as a ligand in coordination chemistry. Finally, future research could investigate the potential toxicity of 2-cyano-N,N,3-trimethylbenzenesulfonamide and its derivatives and develop strategies for minimizing any adverse effects.
Méthodes De Synthèse
The synthesis of 2-cyano-N,N,3-trimethylbenzenesulfonamide involves the reaction of 3,5-dimethylbenzenesulfonyl chloride with sodium cyanide in the presence of a catalyst such as triethylamine. The resulting product is then purified through recrystallization. This method is relatively simple and yields high purity products.
Applications De Recherche Scientifique
2-cyano-N,N,3-trimethylbenzenesulfonamide has been shown to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antitumor effects. It has also been used as a reagent in organic synthesis and as a ligand in coordination chemistry. In addition, 2-cyano-N,N,3-trimethylbenzenesulfonamide has been found to be a potent inhibitor of carbonic anhydrase, an enzyme involved in the regulation of acid-base balance in the body.
Propriétés
IUPAC Name |
2-cyano-N,N,3-trimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2S/c1-8-5-4-6-10(9(8)7-11)15(13,14)12(2)3/h4-6H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBQLFMGYMRWOCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)S(=O)(=O)N(C)C)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyano-N,N,3-trimethylbenzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methyl-N-[(2-methyl-1H-imidazol-5-yl)methyl]aniline](/img/structure/B7469087.png)
![1-(4-bromophenyl)-2-[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)sulfanyl]ethanone](/img/structure/B7469092.png)

![1-Piperidin-4-yl-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B7469108.png)
![5-methyl-N-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7469118.png)
![N-({1-[2-(2,5-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}methyl)formamide](/img/structure/B7469136.png)




![3-[4-(3-Methylphenyl)piperazine-1-carbonyl]benzoic acid](/img/structure/B7469152.png)
![N-[4-[(2-methylprop-2-enylamino)methyl]phenyl]acetamide](/img/structure/B7469156.png)
![2-Imidazol-1-yl-1-[3-(trifluoromethyl)phenyl]ethanol](/img/structure/B7469171.png)
![5-[(4-Chlorophenyl)sulfonylamino]pyridine-3-carboxylic acid](/img/structure/B7469174.png)